PTP1B Inhibition: Low Potency
In a recombinant human PTP1B assay using p-nitrophenyl phosphate substrate (pH 5.5), 1-(4-phenoxyphenyl)-2-phenylethanone exhibited an IC50 of 26,000 nM, classifying it as a low-potency inhibitor [1]. This contrasts sharply with optimized deoxybenzoin PTP1B inhibitors containing a difluoromethylphosphonate warhead and an ortho-bromo substituent, which achieve up to 20-fold potency gains (IC50 values in the low-micromolar range) [2]. The presence of the phenoxy group alone, without a phosphate-mimicking warhead, results in approximately 100-fold lower potency compared to state-of-the-art non-peptidic PTP1B inhibitors [2].
| Evidence Dimension | PTP1B inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 26,000 nM (2.6 × 10^4 nM) at pH 5.5 |
| Comparator Or Baseline | Optimized deoxybenzoin difluoromethylphosphonate inhibitors: IC50 range 400–1,500 nM (representative SAR data from Dufresne et al., 2004) |
| Quantified Difference | Target compound ~17–65 fold less potent than warhead-containing analogs |
| Conditions | Recombinant human PTP1B, pNPP substrate, pH 5.5, 30 min incubation |
Why This Matters
This compound serves as a useful low-affinity control or scaffold for SAR studies where a non-phosphonate, non-carboxylic acid starting point is desired to minimize off-target polyanion interactions.
- [1] BindingDB. BDBM50363868; Ki = 2.60E+4 nM for PTP1B at pH 5.5. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363868 View Source
- [2] Dufresne C, et al. The development of potent non-peptidic PTP-1B inhibitors. Bioorg Med Chem Lett. 2004;14(4):1039-42. DOI: 10.1016/j.bmcl.2003.11.048 View Source
